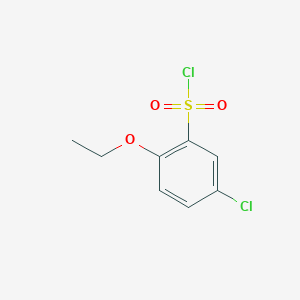

5-chloro-2-ethoxybenzenesulfonyl chloride

Descripción

5-Chloro-2-ethoxybenzenesulfonyl chloride (CAS: 1216234-07-9) is a sulfonyl chloride derivative featuring a benzene ring substituted with chlorine at the 5-position, an ethoxy group at the 2-position, and a sulfonyl chloride group at the 1-position. Its molecular formula is C₉H₁₀Cl₂O₃S, with a molecular weight of 255.12 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities in pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

5-chloro-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGIYYLBZMYHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-ethoxybenzenesulfonyl chloride typically involves the chlorination of 2-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually involve heating the mixture to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-chloro-2-ethoxybenzenesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: 5-chloro-2-ethoxybenzenesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides, which are important in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in the treatment of bacterial infections.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-ethoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl Chloride Derivatives

The reactivity, solubility, and application scope of sulfonyl chlorides are highly dependent on substituent patterns. Below is a comparative analysis of 5-chloro-2-ethoxybenzenesulfonyl chloride and its analogs:

Table 1: Key Structural and Physicochemical Comparisons

Actividad Biológica

5-Chloro-2-ethoxybenzenesulfonyl chloride is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent, an ethoxy group, and a sulfonyl chloride functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known to inhibit enzymes involved in key metabolic pathways. For instance, it has been shown to exhibit inhibitory effects on certain enzymes like α-glucosidase, which is relevant for diabetes management .

Structure-Activity Relationship (SAR)

A systematic approach to understanding the structure-activity relationship (SAR) of this compound reveals that modifications on the phenyl rings significantly influence its biological efficacy. For example, the presence of electron-withdrawing groups such as chlorine enhances its affinity for target enzymes .

Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit substantial antibacterial properties. In vitro tests against various bacterial strains showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 8.00 ± 0.54 µM |

| Escherichia coli | 8.21 ± 0.83 µM |

| Bacillus subtilis | 8.56 ± 0.63 µM |

| Staphylococcus aureus | 8.86 ± 0.29 µM |

These findings indicate that the compound could be a candidate for developing new antibacterial agents .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism:

| Compound | IC50 (µM) |

|---|---|

| 5-Chloro-2-ethoxy... | 40.62 ± 0.07 |

| Another Analog | 48.64 ± 0.08 |

The low IC50 values suggest a strong potential for therapeutic applications in managing type-2 diabetes through enzyme inhibition .

Case Studies

- Anticancer Activity : A study involving derivatives of sulfonamide compounds found that certain analogs of this compound demonstrated significant antiproliferative activity against cancer cell lines, indicating potential as anticancer agents .

- In Vivo Studies : In vivo experiments have shown that compounds similar to this compound can effectively reduce levels of specific oncogenic proteins in xenograft models, reinforcing their role as therapeutic agents in oncology .

Q & A

What are the optimal synthetic routes for 5-chloro-2-ethoxybenzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves sulfonation and chlorination steps. Key reagents include thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂, often with catalysts like N,N-dimethylformamide (DMF). For example:

- Route 1: React 5-chloro-2-ethoxybenzenesulfonic acid with SOCl₂ in dichloromethane (DCM) at 50°C for 6–12 hours. Yield optimization requires controlled moisture exclusion and stoichiometric excess of SOCl₂ (1.5–2.0 equivalents) .

- Route 2: Use (ClCO)₂ with catalytic DMF in DCM under reflux. This method minimizes side reactions like ethoxy group displacement, achieving >90% purity when monitored via TLC or HPLC .

Critical Parameters: Temperature control (0–50°C), solvent polarity, and catalyst loading significantly impact selectivity. Post-reaction purification via aqueous workup (NaHCO₃ wash) and recrystallization from hexane/ethyl acetate enhances purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂) and sulfonyl chloride moiety (¹³C δ ~55 ppm). Discrepancies in aromatic proton splitting patterns may indicate regioisomeric impurities .

- FT-IR: Strong peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 540 cm⁻¹ (C-Cl) validate functional groups.

- X-ray Crystallography: Resolves ambiguities in molecular geometry, particularly for crystalline derivatives .

Validation: Cross-reference with high-purity commercial standards or computational predictions (e.g., DFT-calculated NMR shifts) to resolve spectral contradictions .

How should researchers safely handle and store this compound in the laboratory?

Level: Basic

Methodological Answer:

- Handling: Use nitrile gloves, chemical goggles, and fume hoods to avoid exposure. Reactivity with water necessitates anhydrous conditions. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in amber glass bottles under nitrogen at –20°C to prevent hydrolysis. Regularly check for pressure buildup due to HCl gas release .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Level: Advanced

Methodological Answer:

The sulfonyl chloride group is highly electrophilic due to electron-withdrawing effects. Kinetic studies (e.g., using Hammett plots) reveal that the ethoxy group at the ortho position sterically hinders nucleophilic attack, favoring para-substitution in aryl systems. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can map transition states and predict regioselectivity in reactions with amines or alcohols .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Level: Advanced

Methodological Answer:

- Step 1: Validate purity via HPLC-MS to rule out isomeric byproducts.

- Step 2: Compare experimental ¹H NMR with DFT-simulated spectra (e.g., using Gaussian or ORCA). For example, unexpected splitting in aromatic signals may arise from rotational isomerism in sulfonamide derivatives .

- Step 3: Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and confirm connectivity .

What computational strategies are effective for predicting the thermodynamic stability of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to assess bond dissociation energies (BDEs) and hydrolysis pathways. Solvent effects (e.g., DCM) can be modeled using the SMD continuum approach .

- NIST Data: Reference experimental enthalpy and entropy values from analogous sulfonyl chlorides (e.g., 2-chloro-4-fluorobenzenesulfonyl chloride) to calibrate computational models .

How does this compound behave under varying pH and temperature conditions?

Level: Advanced

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies at pH 2–12 (buffer solutions) and 40–80°C. Monitor hydrolysis via UV-Vis (λmax ~270 nm for sulfonic acid byproduct).

- Kinetic Analysis: Plot degradation rate constants (k) vs. pH to identify stability maxima. Typically, the compound is most stable at pH 4–6, with rapid hydrolysis above pH 9 due to OH⁻ nucleophilic attack .

What are the key applications of this compound in synthesizing bioactive derivatives?

Level: Advanced

Methodological Answer:

The compound serves as a precursor for sulfonamide drugs and polymer catalysts. For example:

- Antimicrobial Agents: React with aminopyridines to form sulfonamides, screened via MIC assays against Gram-positive bacteria .

- Catalyst Design: Incorporate into metal-organic frameworks (MOFs) for acid-catalyzed reactions, characterized by BET surface area analysis and XRD .

How can researchers identify and mitigate byproducts during large-scale syntheses?

Level: Advanced

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect chlorinated dimers or ethoxy-displaced products. For example, over-chlorination may yield 5-chloro-2-hydroxybenzenesulfonyl chloride (m/z 223.94) .

- Mitigation: Optimize reagent stoichiometry (SOCl₂ ≤1.2 eq.) and employ scavengers (e.g., molecular sieves) to suppress hydrolysis .

What statistical methods ensure reproducibility in synthesizing and analyzing this compound?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to assess interactions between temperature, solvent, and catalyst loading. Analyze via ANOVA to identify critical factors (p <0.05) .

- Control Charts: Track yield and purity across 10+ batches to establish process capability (Cpk ≥1.33) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.